1-(Cyclohexylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine
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Overview
Description
1-(Cyclohexylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine is a complex organic compound characterized by its unique structural components This compound features a piperidine ring substituted with a cyclohexylsulfonyl group and a methoxyphenylthio group
Preparation Methods
The synthesis of 1-(Cyclohexylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclohexylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using cyclohexylsulfonyl chloride under basic conditions.
Attachment of the Methoxyphenylthio Group: The final step includes the thiolation of the piperidine ring with 4-methoxyphenylthiol, often facilitated by a coupling reagent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, employing techniques such as continuous flow synthesis and advanced purification methods.
Chemical Reactions Analysis
1-(Cyclohexylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyphenylthio group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Cyclohexylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl and thioether groups play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
1-(Cyclohexylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine can be compared with similar compounds such as:
1-(Cyclohexylsulfonyl)piperidine: Lacks the methoxyphenylthio group, resulting in different chemical properties and applications.
4-(((4-Methoxyphenyl)thio)methyl)piperidine: Lacks the cyclohexylsulfonyl group, affecting its reactivity and biological activity.
1-(Cyclohexylsulfonyl)-4-methylpiperidine: Substitutes the methoxyphenylthio group with a methyl group, leading to variations in its chemical behavior.
Biological Activity
1-(Cyclohexylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperidine core substituted with a cyclohexylsulfonyl group and a thioether linkage to a methoxyphenyl moiety. Its molecular formula is C16H23NO2S, with a molecular weight of approximately 295.43 g/mol.
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems, particularly the dopamine and serotonin receptors. The piperidine structure is known to influence binding affinity and selectivity towards these receptors.
Key Interactions:
- Dopamine Receptors : The compound may act as a modulator of dopamine transmission, which is crucial in the treatment of various neuropsychiatric disorders.
- Serotonin Receptors : It potentially interacts with serotonin receptors, affecting mood regulation and anxiety responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : In animal models, compounds with similar structures have shown promise in alleviating depressive symptoms through modulation of serotonin pathways.
- Analgesic Properties : The compound may possess analgesic effects, potentially beneficial in pain management therapies.
- Antipsychotic Potential : Preliminary studies suggest that this compound could exhibit antipsychotic properties by modulating dopaminergic activity.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds, providing insights into the potential efficacy of this compound:
Toxicity and Safety Profile
While the therapeutic potential is promising, understanding the safety profile is crucial. Preliminary toxicity assessments indicate that derivatives of this class may exhibit moderate toxicity at high doses. Further studies are needed to establish a comprehensive safety profile.
Properties
IUPAC Name |
1-cyclohexylsulfonyl-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3S2/c1-23-17-7-9-18(10-8-17)24-15-16-11-13-20(14-12-16)25(21,22)19-5-3-2-4-6-19/h7-10,16,19H,2-6,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWRAQQOOCYDII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)S(=O)(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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